Pemetrexed S dimer Pemetrexed S dimer
Brand Name: Vulcanchem
CAS No.: 1802552-16-4
VCID: VC2903487
InChI: InChI=1S/C40H40N10O13/c41-38-47-29-26(33(57)49-38)21(10-5-17-1-6-19(7-2-17)31(55)43-22(35(59)60)11-13-24(51)52)28(45-29)40(27-30(46-37(40)63)48-39(42)50-34(27)58)16-15-18-3-8-20(9-4-18)32(56)44-23(36(61)62)12-14-25(53)54/h1-4,6-9,22-23H,5,10-16H2,(H,43,55)(H,44,56)(H,51,52)(H,53,54)(H,59,60)(H,61,62)(H4,41,45,47,49,57)(H4,42,46,48,50,58,63)/t22-,23-,40-/m0/s1
SMILES: C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)C4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)NC(CCC(=O)O)C(=O)O
Molecular Formula: C40H40N10O13
Molecular Weight: 868.8 g/mol

Pemetrexed S dimer

CAS No.: 1802552-16-4

Cat. No.: VC2903487

Molecular Formula: C40H40N10O13

Molecular Weight: 868.8 g/mol

* For research use only. Not for human or veterinary use.

Pemetrexed S dimer - 1802552-16-4

Specification

CAS No. 1802552-16-4
Molecular Formula C40H40N10O13
Molecular Weight 868.8 g/mol
IUPAC Name (2S)-2-[[4-[2-[2-amino-6-[(5S)-2-amino-5-[2-[4-[[(1S)-1,3-dicarboxypropyl]carbamoyl]phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid
Standard InChI InChI=1S/C40H40N10O13/c41-38-47-29-26(33(57)49-38)21(10-5-17-1-6-19(7-2-17)31(55)43-22(35(59)60)11-13-24(51)52)28(45-29)40(27-30(46-37(40)63)48-39(42)50-34(27)58)16-15-18-3-8-20(9-4-18)32(56)44-23(36(61)62)12-14-25(53)54/h1-4,6-9,22-23H,5,10-16H2,(H,43,55)(H,44,56)(H,51,52)(H,53,54)(H,59,60)(H,61,62)(H4,41,45,47,49,57)(H4,42,46,48,50,58,63)/t22-,23-,40-/m0/s1
Standard InChI Key MYCCYMLLSPAQLR-DENHUSMCSA-N
Isomeric SMILES C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)[C@@]4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O
SMILES C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)C4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)NC(CCC(=O)O)C(=O)O
Canonical SMILES C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)C4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)NC(CCC(=O)O)C(=O)O

Introduction

Chemical Identity and Structure

Molecular Properties

Pemetrexed S dimer is characterized by a complex molecular structure with specific physicochemical properties that distinguish it from pemetrexed and other related compounds. The table below summarizes the key molecular properties of Pemetrexed S dimer:

PropertyDescription
CAS Registry Number1802552-16-4
Molecular FormulaC40H40N10O13
Molecular Weight868.8 g/mol
Physical AppearancePale green solid (as mixture with R isomer)
SolubilityWater soluble

The IUPAC name of Pemetrexed S dimer is (2S,2'S)-2,2'-((4,4'-(((S)-2,2'-Diamino-4,4',6-trioxo-4,4',5,6,7,7'-hexahydro-3H,3'H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))dipentanedioic acid . This complex nomenclature reflects the intricate structural arrangement of the molecule, which essentially consists of two pemetrexed units linked together in a specific stereochemical configuration.

Stereochemistry

The "S" in Pemetrexed S dimer refers to a specific stereochemical configuration at the 5-position of the bipyrrolo[2,3-d]pyrimidine core structure. This stereochemistry is critical for its identification and differentiation from other related compounds, particularly its diastereomer, Pemetrexed R dimer (CAS: 1802552-04-0). The stereochemical designation is based on the Cahn-Ingold-Prelog priority rules and has significant implications for the compound's physical, chemical, and potentially biological properties.

The structure contains multiple chiral centers, with the "S" configuration specifically referring to the stereochemistry at the junction between the two pyrrolo[2,3-d]pyrimidine ring systems. This stereochemical feature is important for analytical purposes and for understanding structure-property relationships of pemetrexed-related compounds .

Formation and Synthesis

Mechanisms of Formation

Pemetrexed S dimer formation is primarily observed as a side reaction during the synthesis of pemetrexed disodium, particularly during the basic hydrolysis step. According to studies, this dimeric impurity might be formed during the treatment of pemetrexed or its precursors with basic conditions . The European Pharmacopoeia describes a method for generating this impurity by dissolving pemetrexed disodium in 0.1 M sodium hydroxide solution and heating at 70°C for 40 minutes .

A more comprehensive synthesis approach involves heating pemetrexed disodium in 0.1 M NaOH under reflux for an extended period (approximately 3 days), followed by acidification to pH 3 with 10% HCl. The precipitate formed is then filtered and purified by chromatography to obtain the dimer mixture . The exact mechanism of dimer formation likely involves oxidative coupling reactions at the pyrrolo[2,3-d]pyrimidine core, resulting in the formation of a carbon-carbon bond between two pemetrexed molecules.

Synthetic Methods

Analytical Methods for Detection

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) represents the primary analytical method for the detection and quantification of Pemetrexed S dimer in pharmaceutical samples. This technique allows for the separation of the dimer from pemetrexed and other related substances based on their differential interactions with the stationary phase .

The detection of Pemetrexed S dimer typically involves:

  • Reversed-phase HPLC with appropriate column selection

  • Optimized mobile phase composition

  • UV detection at specific wavelengths

  • Comparison with reference standards

The European Pharmacopoeia and other regulatory sources provide standardized methods for the analysis of pemetrexed and its related substances, including Pemetrexed S dimer. These methods specify acceptance criteria and limits for impurities to ensure the quality and safety of pemetrexed-based pharmaceutical products .

Spectroscopic Characterization

The structural characterization of Pemetrexed S dimer typically involves a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1H, 13C) and two-dimensional NMR experiments are essential for elucidating the complex structure of Pemetrexed S dimer, confirming the connectivity patterns and stereochemical arrangements .

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides accurate mass measurements and fragmentation patterns that help confirm the molecular formula and structure of Pemetrexed S dimer .

  • Infrared (IR) Spectroscopy: This technique provides information about functional groups present in the molecule.

  • UV-Visible Spectroscopy: Used for quantitative analysis and as a detection method in chromatographic techniques.

Significance in Pharmaceutical Quality Control

Stability Considerations

Stability studies of pemetrexed formulations have revealed that degradation products, including dimeric impurities like Pemetrexed S dimer, can form during storage under various conditions. According to available data, the total degradation of pemetrexed can reach approximately 2.5% during a study period of 28 days at 2-8°C followed by 24 hours at 25°C .

Oxidation appears to be a primary mechanism responsible for the degradation of pemetrexed in aqueous solutions, leading to the formation of oxidative dimers along with other degradation products such as hydroxy lactams and keto-pemetrexed . The formation of these impurities impacts the stability profile of pemetrexed formulations and has implications for establishing appropriate storage conditions and shelf-life determinations.

The monitoring of Pemetrexed S dimer levels over time provides valuable information about the stability of pemetrexed products under different environmental conditions. This information guides the development of robust formulations and appropriate packaging systems to minimize degradation and ensure product quality throughout the intended shelf life.

Comparison with Related Impurities

Other Pemetrexed-Related Impurities

Pemetrexed S dimer is one of several impurities associated with pemetrexed. Other significant impurities include:

  • N-Methyl Impurity: Formed during the condensation of benzoic acid with diethyl L-glutamate in the presence of CDMT and NMM .

  • γ-Dipeptide Impurity: Results from the presence of α-ethyl L-glutamate in the starting diethyl L-glutamate .

  • α-Dipeptide Impurity: Forms when starting diethyl L-glutamate contains γ-ethyl L-glutamate .

  • Keto-pemetrexed: A degradation product formed through oxidation .

  • Des-glutamate and Glutamic Acid: Generated under acidic conditions through decarboxylation .

The comprehensive analysis and monitoring of these impurities collectively contribute to ensuring the quality, safety, and efficacy of pemetrexed pharmaceutical products. The table below summarizes the major impurities associated with pemetrexed:

Impurity TypeFormation MechanismSignificance
Oxidative Dimer Isomers (S and R)Oxidative couplingCritical for stability assessment
N-Methyl ImpurityMethylation of N1-nitrogenProcess-related impurity
Gamma GlutamateDegradationProduct-related impurity
Ring-Opened DerivativesHydrolysisDegradation products
Keto-pemetrexedOxidationMajor degradation product

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